molecular formula C9H18N4 B13632089 n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine

Cat. No.: B13632089
M. Wt: 182.27 g/mol
InChI Key: HWRPZLKURLTGHD-UHFFFAOYSA-N
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Description

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine is a heterocyclic amine featuring a 1,2,3-triazole core substituted with an ethyl group at the 1-position and a tert-butylamine (2-methylpropan-2-amine) moiety linked via a methylene bridge. This compound is synthesized via alkylation or deprotection strategies involving intermediates such as N-(tert-butoxycarbonyl)-protected precursors, as described in the experimental sections of Di Pietro’s work .

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C9H18N4/c1-5-13-7-8(11-12-13)6-10-9(2,3)4/h7,10H,5-6H2,1-4H3

InChI Key

HWRPZLKURLTGHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CNC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring .

    Starting Materials: Ethyl azide and propargylamine.

    Catalyst: Copper (I) bromide (CuBr).

    Solvent: Tetrahydrofuran (THF).

    Reaction Conditions: The reaction is typically carried out at room temperature for 24 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylpropan-2-amine , the following compounds are analyzed:

Key Findings:

Structural Diversity: The target compound’s tert-butylamine group distinguishes it from analogs like N-[2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethyl]-N-methylamine, which has a shorter ethyl linker and lacks steric hindrance . This bulk may enhance binding selectivity in biological systems. Sugar-conjugated triazoles (e.g., fucopyranosyl derivative ) introduce hydrophilicity and carbohydrate-recognition motifs, contrasting with the hydrophobic tert-butyl group.

Synthetic Strategies: The target compound relies on alkylation/deblocking methods , whereas analogs like the benzyl-thiadiazole-triazole hybrid and fucopyranosyl derivative utilize CuAAC click chemistry, emphasizing modularity for diverse functionalization.

Biological Relevance: While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit antimicrobial , glycobiological , and pharmaceutical impurity roles.

In contrast, simpler derivatives like N-[2-(1-Ethyl-triazol-4-yl)ethyl]-N-methylamine remain synthetically accessible .

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